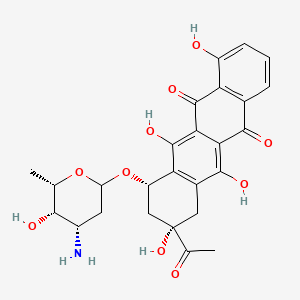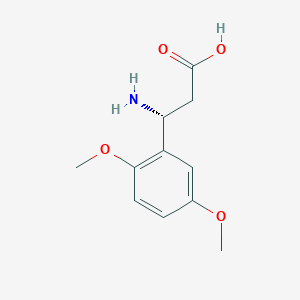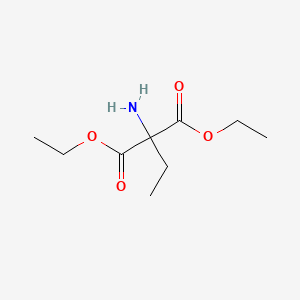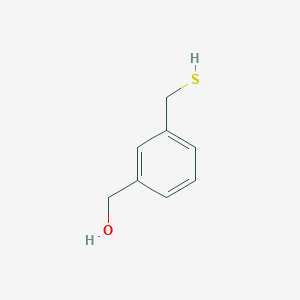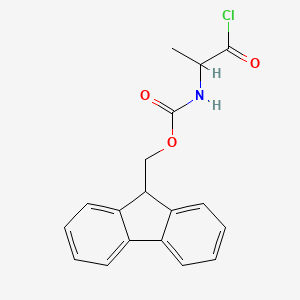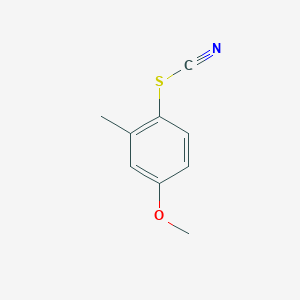
4-Methoxy-2-methyl-1-thiocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-methyl-1-thiocyanatobenzene is an organic compound with the molecular formula C9H9NOS It is a derivative of benzene, where the benzene ring is substituted with a methoxy group (-OCH3), a methyl group (-CH3), and a thiocyanate group (-SCN)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methyl-1-thiocyanatobenzene typically involves the thiocyanation of 4-methoxy-2-methylbenzene. One common method is the electrophilic aromatic substitution reaction, where 4-methoxy-2-methylbenzene is treated with thiocyanogen (SCN2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiocyanate group is converted to other sulfur-containing functional groups such as sulfonates or sulfoxides.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) in polar solvents.
Major Products:
Oxidation: Sulfonates, sulfoxides.
Reduction: Amines, thiols.
Substitution: Halides, hydroxides.
Aplicaciones Científicas De Investigación
4-Methoxy-2-methyl-1-thiocyanatobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-methyl-1-thiocyanatobenzene involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparación Con Compuestos Similares
4-Methoxy-2-methylbenzenamine: Similar structure but with an amine group instead of a thiocyanate group.
4-Methoxy-2-methylbenzenesulfonate: Contains a sulfonate group instead of a thiocyanate group.
4-Methoxy-2-methylbenzenethiol: Contains a thiol group instead of a thiocyanate group.
Uniqueness: 4-Methoxy-2-methyl-1-thiocyanatobenzene is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H9NOS |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
(4-methoxy-2-methylphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-7-5-8(11-2)3-4-9(7)12-6-10/h3-5H,1-2H3 |
Clave InChI |
NTZDVYSWHXZRNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isopropoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B12828297.png)

![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B12828316.png)
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)

